(2R,3R,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate
Description
(2R,3R,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a highly functionalized carbohydrate derivative. Its structure comprises a tetrahydropyran (pyranose) core with four benzoyl groups (three at positions 3, 4, 5 and one at the C2 hydroxymethyl group) and a 2,2,2-trichloro-1-iminoethoxy substituent at the anomeric position (C6). This compound is classified as a trichloroacetimidate glycosyl donor, a class of reagents widely used in stereoselective glycosylation reactions due to their stability and reactivity under mild conditions .
The benzoyl groups serve as protective moieties, enhancing the compound’s stability during synthesis while the trichloroacetimidate group acts as a leaving group, facilitating glycosidic bond formation. Its stereochemistry (2R,3R,4S,5R,6S) suggests a glucose-derived scaffold, making it structurally analogous to protected glucose derivatives employed in oligosaccharide synthesis.
Properties
Molecular Formula |
C36H28Cl3NO10 |
|---|---|
Molecular Weight |
741.0 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2/t26-,27-,28+,29-,34+/m1/s1 |
InChI Key |
KTHFOWIANASXOK-RZDXDWDHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Protection of Hydroxyl Groups
The initial step involves selective protection of the sugar hydroxyl groups as benzoate esters. This is typically achieved by treating the sugar with benzoyl chloride in the presence of a base such as pyridine or triethylamine under controlled temperature conditions to avoid over-acylation or migration of esters.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Sugar + Benzoyl chloride, pyridine | Formation of tri-O-benzoyl protected sugar at C-3, C-4, C-5 hydroxyls |
| 2 | Controlled temperature (0–5 °C) | Minimizes side reactions and ensures regioselectivity |
Introduction of Benzoyloxy Methyl Group at C-2
The benzoyloxy methyl substituent at C-2 is introduced by first converting the C-2 hydroxyl into a suitable leaving group (e.g., tosylate or halide), followed by nucleophilic substitution with a benzoyloxymethyl nucleophile or via direct esterification with benzoyloxymethyl reagents.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 3 | Activation of C-2 hydroxyl (e.g., tosyl chloride) | Formation of tosylate intermediate at C-2 |
| 4 | Nucleophilic substitution with benzoyloxymethyl anion or equivalent | Installation of benzoyloxy methyl group |
Installation of 2,2,2-Trichloro-1-iminoethoxy Group at C-6
The key functionalization at C-6 involves substitution with a 2,2,2-trichloro-1-iminoethoxy moiety. This is typically achieved by:
- Conversion of the C-6 hydroxyl to a leaving group (e.g., iodide or bromide).
- Reaction with a trichloroiminoethanol derivative or equivalent nucleophile under mild conditions to avoid decomposition.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 5 | Conversion of C-6 hydroxyl to iodide (e.g., using iodine and triphenylphosphine) | Formation of 6-iodo intermediate |
| 6 | Nucleophilic substitution with 2,2,2-trichloro-1-iminoethanol or related reagent | Formation of 6-(2,2,2-trichloro-1-iminoethoxy) substituent |
Representative Reaction Scheme Summary
| Step | Intermediate/Compound | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protected sugar tri-benzoate | Benzoyl chloride, pyridine, 0–5 °C | Selective esterification |
| 2 | C-2 tosylate or halide intermediate | Tosyl chloride or halogenating agent | Activation of C-2 hydroxyl |
| 3 | Benzoyloxy methyl substitution at C-2 | Benzoyloxymethyl nucleophile | Nucleophilic substitution |
| 4 | C-6 iodide intermediate | Iodination reagents | Activation of C-6 hydroxyl |
| 5 | Final substitution with trichloroiminoethoxy | 2,2,2-Trichloro-1-iminoethanol reagent | Nucleophilic substitution at C-6 |
Purification and Characterization
- The final compound is purified by chromatographic techniques such as silica gel column chromatography using appropriate solvent systems (e.g., mixtures of ethyl acetate and hexane).
- Characterization is performed by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm stereochemistry and substitution pattern.
- Purity is typically >98% as confirmed by HPLC or NMR integration.
Research Findings and Notes
- The compound is primarily used for research purposes, especially in carbohydrate chemistry and medicinal chemistry studies.
- The stereochemical integrity is crucial and is maintained by careful control of reaction conditions.
- The trichloroiminoethoxy group imparts unique chemical properties, potentially useful in biochemical probe design.
- No human use or clinical applications are reported; the compound is strictly for laboratory research.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to yield different products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2R,3R,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Glycosyl Donors with Trichloroacetimidate Leaving Groups
- Compound A: (2R,3R,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-(4-oxo-4-((4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamoyl)phenyl)amino)butanamido)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate (from ) Key Differences: Replaces the trichloroacetimidate group with a sulfamoyl-thiadiazole-linked amide. Applications: Designed for targeted drug delivery, leveraging the sulfamoyl group for biological activity. Synthetic Yield: Not explicitly reported, but synthesis involves EDCI-mediated coupling .
Fluorinated Saccharide Derivatives
- Compound B: (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(3-fluoro-2-methylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate (from ) Key Differences: Acetate protection instead of benzoyl groups; fluorophenoxy substituent at C4. Applications: Anti-influenza activity due to fluorinated aromatic moieties. Synthetic Yield: 33% (similar methods using LiAlH4 and acetic anhydride) .
Thioether-Linked Glycosides
- Compound C: (2R,3R,4S,5R,6S)-2-((benzoyloxy)methyl)-6-((2-oxo-1-((2R,3R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)-1,2-dihydroquinolin-3-yl)thio)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate (from ) Key Differences: Thioether linkage and quinolinone moiety instead of trichloroacetimidate. Applications: Potential antimicrobial or anticancer activity due to the thiadiazole and quinolinone groups. Synthetic Yield: 58% (room-temperature coupling with EDCI) .
Functional and Reactivity Differences
- Trichloroacetimidate vs. Thioether : The target compound’s trichloroacetimidate group enables activation under acidic conditions (e.g., TMSOTf) for glycosylation, whereas Compound C’s thioether requires oxidative or nucleophilic conditions for bond formation .
- Benzoyl vs. Acetyl Protection : Benzoyl groups (target compound) provide greater steric hindrance and stability compared to acetyl groups (Compound B), influencing solubility and reaction rates .
- Biological Activity : Fluorinated (Compound B) and sulfamoyl-thiadiazole (Compound A) derivatives exhibit targeted bioactivity, whereas the target compound is primarily a synthetic intermediate .
Biological Activity
The compound (2R,3R,4S,5R,6S)-2-((Benzoyloxy)methyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a complex organic molecule with potential applications in medicinal chemistry and biochemistry. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 570. The compound features a tetrahydropyran ring, benzoyloxy groups, and a trichloro iminoethoxy substituent which may influence its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Glycosylation Agent : The compound acts as a glycosyl donor in carbohydrate synthesis. It can facilitate the formation of glycosidic bonds through activation by various catalysts.
- Enzyme Interaction : It interacts with glycosyltransferases and other enzymes involved in carbohydrate metabolism. This interaction can lead to modifications in the structure and function of target biomolecules .
- Cellular Effects : The compound may influence cellular processes such as signaling pathways and metabolic reactions by altering the activity of specific enzymes through competitive inhibition or allosteric modulation .
Table 1: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Glycosylation | Acts as a glycosyl donor in carbohydrate synthesis |
| Enzyme Interaction | Modulates activity of glycosyltransferases |
| Cellular Processes | Influences signaling pathways and metabolic reactions |
| Toxicity Profile | Classified as an irritant; caution advised during handling |
Pharmacokinetics
The pharmacokinetic profile of the compound suggests that it has a predicted boiling point of approximately 6568±550 °C and a density around 132±01 g/cm³. These properties indicate stability under standard laboratory conditions but require careful handling due to its irritant nature .
Case Study 1: Glycosylation Reactions
In a study focusing on the synthesis of complex carbohydrates, this compound was employed as a glycosyl donor. The results indicated successful formation of glycosidic bonds with various acceptors under optimized conditions, demonstrating its utility in synthetic carbohydrate chemistry.
Case Study 2: Enzyme Inhibition
Another research effort explored the inhibitory effects of this compound on specific glycosyltransferases. The findings revealed that at certain concentrations, the compound could effectively inhibit enzyme activity by binding to the active site, thereby providing insights into its potential as a therapeutic agent targeting carbohydrate metabolism disorders.
Q & A
Q. What is the primary synthetic application of this compound in carbohydrate chemistry?
The compound is a trichloroacetimidate derivative with benzoyl protecting groups, commonly used as a glycosyl donor in stereoselective glycosylation reactions. The trichloroethoxy group acts as a leaving group, while benzoyl groups stabilize the oxocarbenium intermediate during nucleophilic attack. Key applications include the synthesis of oligosaccharides and glycoconjugates, where stereochemical control is critical .
Methodological Insight :
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Analytical Workflow :
- NMR Spectroscopy : Confirm stereochemistry via H and C NMR, focusing on anomeric proton shifts (δ 5.0–6.0 ppm) and benzoyl carbonyl signals (δ 165–170 ppm) .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%, as in ).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+Na] ~926.5 Da).
Q. What are the critical safety considerations for handling this compound?
Key Hazards :
- Skin/Eye Irritation : Wear nitrile gloves and safety goggles. In case of contact, rinse with water for 15 minutes ( ).
- Inhalation Risk : Use in a fume hood with adequate ventilation ( ).
- Storage : Store in sealed containers under inert gas (argon) at –20°C to prevent hydrolysis of the trichloroacetimidate group .
Advanced Research Questions
Q. How does the steric environment of the benzoyl groups influence glycosylation efficiency and stereoselectivity?
The bulky benzoyl groups at C3, C4, and C5 positions enforce a C chair conformation, directing nucleophilic attack to the β-face (axial position). This steric shielding minimizes side reactions (e.g., orthoester formation) and enhances β-selectivity in glycosylation. Comparative studies with less bulky acetyl-protected analogs show lower stereocontrol (β:α ratio drops from 9:1 to 3:1) .
Experimental Design :
- Compare reaction outcomes using benzoyl vs. acetyl-protected donors under identical conditions.
- Analyze by H NMR coupling constants (J ~3–4 Hz for β-linkage).
Q. What competing pathways arise during activation of the trichloroacetimidate group, and how are they mitigated?
Competing pathways include:
- Hydrolysis : Moisture-sensitive trichloroacetimidate decomposes to hemiacetal. Mitigate by using molecular sieves and anhydrous solvents.
- N-Glycosylation : Undesired formation of imidate-linked byproducts. Minimize via low-temperature activation (–30°C) and slow addition of promoter ( ).
Data Contradiction Analysis :
Q. How does the compound’s stability vary under different catalytic conditions?
Stability Profile :
- Acidic Conditions : Rapid decomposition (t <1 hr at pH <3).
- Neutral/Basic Conditions : Stable for >48 hrs at pH 7–8.
- Thermal Stability : Degrades above 40°C (TGA data in shows 5% mass loss at 45°C).
Methodological Optimization :
- Pre-cool reaction vessels to 0°C before promoter addition.
- Avoid prolonged storage in polar aprotic solvents (e.g., DMF) to prevent solvolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
